2-Ethoxy-1-cyclopentene-1-carboxylic Acid
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Overview
Description
2-Ethoxy-1-cyclopentene-1-carboxylic Acid is an organic compound with the molecular formula C8H12O3. It is a derivative of cyclopentene, featuring an ethoxy group and a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-1-cyclopentene-1-carboxylic Acid typically involves the reaction of cyclopentene with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Cyclopentanone or cyclopentanal.
Reduction: Cyclopentanol or cyclopentane.
Substitution: Various substituted cyclopentene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethoxy-1-cyclopentene-1-carboxylic Acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving carboxylic acids.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-1-cyclopentene-1-carboxylic Acid involves its interaction with various molecular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the ethoxy group can undergo hydrolysis under acidic or basic conditions. These interactions can influence the compound’s reactivity and its role in chemical reactions .
Comparison with Similar Compounds
Cyclopentene: Lacks the ethoxy and carboxylic acid groups, making it less reactive in certain types of reactions.
Cyclopentanone: Contains a ketone group instead of the carboxylic acid, leading to different reactivity patterns.
Cyclopentanol: Features a hydroxyl group, which affects its solubility and reactivity compared to 2-Ethoxy-1-cyclopentene-1-carboxylic Acid.
Uniqueness: this compound is unique due to the presence of both an ethoxy group and a carboxylic acid group on the cyclopentene ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
825-42-3 |
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Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2-ethoxycyclopentene-1-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c1-2-11-7-5-3-4-6(7)8(9)10/h2-5H2,1H3,(H,9,10) |
InChI Key |
XGOLWVHKSRCBIP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(CCC1)C(=O)O |
Origin of Product |
United States |
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